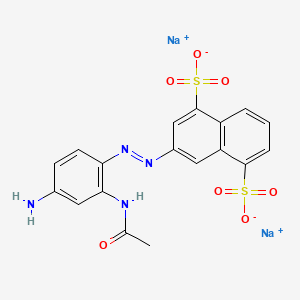
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate typically involves a multi-step process. The starting materials include naphthalene-1,5-disulphonic acid and 2-(acetylamino)-4-aminophenyl. The key steps in the synthesis are:
Diazotization: The amino group of 2-(acetylamino)-4-aminophenyl is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-1,5-disulphonic acid in an alkaline medium to form the azo compound.
Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and automation to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of corresponding amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines such as 2-(acetylamino)-4-aminophenyl and naphthalene-1,5-disulphonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its stability and vibrant color.
Mécanisme D'action
The compound exerts its effects primarily through its azo bond, which is responsible for its color properties. The azo bond can interact with various molecular targets, leading to changes in color under different conditions. In biological systems, the compound can bind to specific proteins or cellular components, aiding in visualization and analysis.
Comparaison Avec Des Composés Similaires
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 4-((2-(acetylamino)-4-aminophenyl)azo)benzene-1,3-disulphonate: Similar in structure but with different substitution patterns on the aromatic rings.
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)benzene-1,5-disulphonate: Another azo dye with a different aromatic backbone.
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-2,7-disulphonate: Differing in the position of the sulfonate groups on the naphthalene ring.
These compounds share similar applications but differ in their specific properties and reactivity, making this compound unique in its own right.
Propriétés
Numéro CAS |
60958-45-4 |
|---|---|
Formule moléculaire |
C18H14N4Na2O7S2 |
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
disodium;3-[(2-acetamido-4-aminophenyl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H16N4O7S2.2Na/c1-10(23)20-16-7-11(19)5-6-15(16)22-21-12-8-14-13(18(9-12)31(27,28)29)3-2-4-17(14)30(24,25)26;;/h2-9H,19H2,1H3,(H,20,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
OLHWVFPCEKQFCE-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


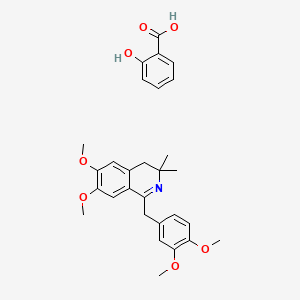

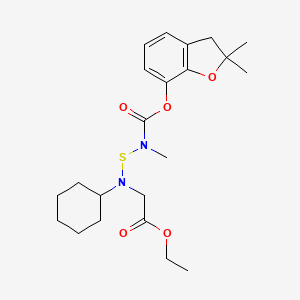
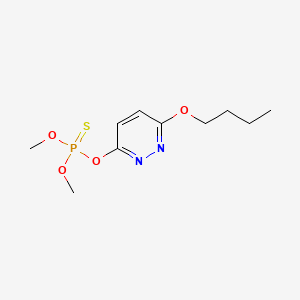
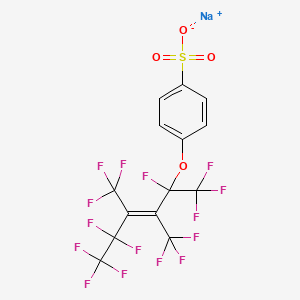
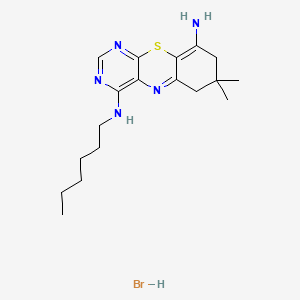

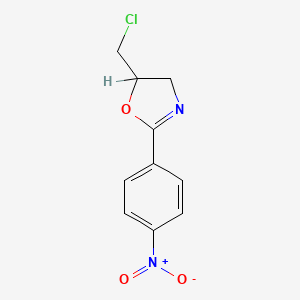


![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
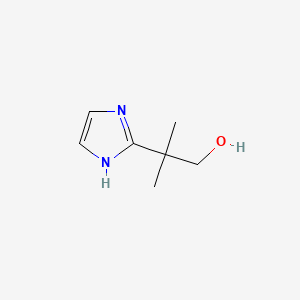
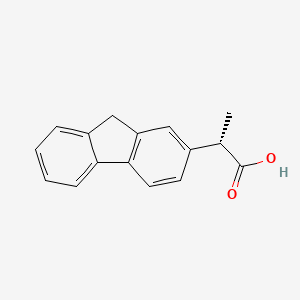
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
